![molecular formula C15H13BrO3 B1467749 4-(4-Bromomethylphenoxy)benzoic acid methyl ester CAS No. 158770-95-7](/img/structure/B1467749.png)
4-(4-Bromomethylphenoxy)benzoic acid methyl ester
Overview
Description
4-(4-Bromomethylphenoxy)benzoic acid methyl ester, also known as 4-BMPE, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. 4-BMPE is a highly hydrophobic compound that is soluble in organic solvents and has a melting point of 132-134°C. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 310.2 g/mol. 4-BMPE has been studied for its ability to serve as a functional group in the synthesis of other compounds, as well as its potential to act as a fluorescent probe in biological studies.
Scientific Research Applications
Antifungal Applications
4-(4-Bromomethylphenoxy)benzoic acid methyl ester: shows potential as an antifungal agent. Similar compounds, such as salicylanilide esters, have been studied for their antifungal properties against various fungal strains . This suggests that our compound of interest could be synthesized and tested for similar bioactivities, potentially leading to new treatments for fungal infections.
properties
IUPAC Name |
methyl 4-[4-(bromomethyl)phenoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUTBVMGWBVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromomethylphenoxy)benzoic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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